molecular formula C19H19N5O3 B12156798 4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B12156798
M. Wt: 365.4 g/mol
InChI Key: YHRLXXSIWHBFKK-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated at positions 4 and 7 using methanol and a suitable catalyst.

    Carboxamidation: The carboxamide group is introduced at position 2 of the indole ring through a reaction with an appropriate amine and a carboxylating agent.

    Attachment of the Triazolopyridine Moiety: The final step involves the attachment of the triazolopyridine moiety to the ethyl chain, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is being explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in various diseases.

    Chemical Biology: It serves as a tool compound to investigate the role of specific proteins and enzymes in cellular processes.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-dimethoxy-N-[2-(pyridin-3-yl)ethyl]-1H-indole-2-carboxamide
  • 4,7-dimethoxy-N-[2-(quinolin-3-yl)ethyl]-1H-indole-2-carboxamide
  • 4,7-dimethoxy-N-[2-(benzimidazol-3-yl)ethyl]-1H-indole-2-carboxamide

Uniqueness

4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide is unique due to the presence of the triazolopyridine moiety, which imparts specific biological activities and enhances its potential as a therapeutic agent. This structural feature distinguishes it from other similar compounds and contributes to its unique mechanism of action and applications in scientific research.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-26-14-6-7-15(27-2)18-12(14)11-13(21-18)19(25)20-9-8-17-23-22-16-5-3-4-10-24(16)17/h3-7,10-11,21H,8-9H2,1-2H3,(H,20,25)

InChI Key

YHRLXXSIWHBFKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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